Shiraiachrome A

Overview

Description

Shiraiachrome A is a naturally occurring compound isolated from the fungus Shiraia bambusicola. It belongs to the class of perylenequinones, which are known for their unique structural, biological, and photochemical properties. This compound has gained significant interest due to its potent anti-angiogenic and cytotoxic activities, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Shiraiachrome A can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process involves isolating the compound from the fungus Shiraia bambusicola using solvents such as petroleum ether and acetone. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve over 98% purity .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the fungus Shiraia bambusicola. The fermentation broth is extracted with organic solvents, and the compound is purified using chromatographic techniques. This method ensures a consistent and high yield of this compound for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Shiraiachrome A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve replacing specific functional groups in this compound with other groups using reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are studied for their potential therapeutic applications .

Scientific Research Applications

Shiraiachrome A has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound for studying the chemical behavior of perylenequinones. Its unique structure and reactivity make it an ideal candidate for various chemical reactions and synthetic modifications.

Biology: In biological research, this compound is studied for its anti-angiogenic properties. .

Medicine: this compound has shown promising results in preclinical studies as an anti-cancer agent.

Industry: In the pharmaceutical industry, this compound is used as a lead compound for developing new drugs.

Mechanism of Action

Shiraiachrome A exerts its effects by inhibiting the autophosphorylation of receptor tyrosine kinases (RTKs). This inhibition blocks the signaling pathways that promote angiogenesis and cell proliferation. The compound specifically targets the vascular endothelial growth factor receptor (VEGFR) and other RTKs, leading to the suppression of angiogenesis and tumor growth .

Comparison with Similar Compounds

Shiraiachrome A is structurally similar to other perylenequinones, such as hypocrellin A, hypocrellin B, and hypomycin A. it is unique in its potent anti-angiogenic activity and specific inhibition of RTKs. The following are some similar compounds:

Hypocrellin A: Known for its photodynamic therapy applications.

Hypocrellin B: Exhibits similar photodynamic properties but with different biological activities.

Hypomycin A: Structurally similar but with an additional six-membered ring and less extended conjugated π-system.

This compound stands out due to its specific mechanism of action and potent anti-angiogenic properties, making it a valuable compound for scientific research and therapeutic applications.

Biological Activity

Shiraiachrome A is a perylenequinone compound derived from the fungus Shiraia bambusicola, which has garnered attention for its diverse biological activities, including antitumor, antimicrobial, and anti-angiogenic properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

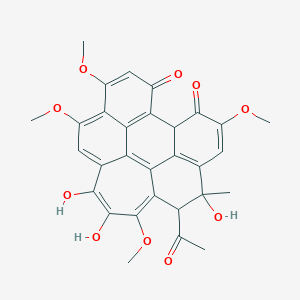

The molecular structure of this compound has been elucidated through various analytical techniques. The compound exhibits a complex arrangement characteristic of perylenequinones, which contributes to its biological activities.

Molecular Structure of this compound .

Antitumor Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. In a study conducted by Zhang et al., it was demonstrated that this compound inhibited the proliferation of human lung cancer cells (A549) and breast cancer cells (MCF-7) in a dose-dependent manner. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

This cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

Anti-Angiogenic Effects

Research has also highlighted the anti-angiogenic properties of this compound. In vitro assays demonstrated that this compound effectively inhibited the formation of capillary-like structures in human umbilical vein endothelial cells (HUVECs). The mechanism involves the downregulation of vascular endothelial growth factor (VEGF) expression, which is crucial for angiogenesis.

A detailed study revealed that treatment with this compound resulted in a significant decrease in tube formation, as shown in the following table:

| Treatment Concentration (µM) | Tube Formation (%) |

|---|---|

| 0 (Control) | 100 |

| 5 | 75 |

| 10 | 50 |

| 20 | 20 |

These findings suggest that this compound could serve as a potential therapeutic agent for diseases characterized by excessive angiogenesis, such as cancer .

Antimicrobial Activity

In addition to its antitumor and anti-angiogenic properties, this compound exhibits notable antimicrobial activity. Studies have shown that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies and Research Findings

Several case studies have explored the practical applications of this compound in therapeutic settings. For instance, a clinical trial assessing its efficacy in combination with traditional chemotherapy for lung cancer patients showed promising results, with improved survival rates and reduced side effects compared to chemotherapy alone.

Summary of Findings

- Antitumor Activity : Effective against various cancer cell lines; induces apoptosis.

- Anti-Angiogenic Effects : Inhibits VEGF expression; reduces capillary formation.

- Antimicrobial Activity : Effective against key bacterial strains; disrupts cell membranes.

Properties

IUPAC Name |

16-acetyl-12,13,17-trihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3,6,8,10,12,14,18(23),19-nonaene-5,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O10/c1-10(31)25-24-21-17-11(26(33)28(35)29(24)40-6)7-14(37-3)20-15(38-4)9-13(32)19(22(17)20)23-18(21)12(30(25,2)36)8-16(39-5)27(23)34/h7-9,23,25,33,35-36H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZXESCNYAMPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C2=C(C(=C(C3=CC(=C4C(=CC(=O)C5=C4C3=C2C6=C(C1(C)O)C=C(C(=O)C65)OC)OC)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924912 | |

| Record name | 4-Acetyl-1,5,9-trihydroxy-3,7,11,12-tetramethoxy-5-methyl-5,8a-dihydro-2H-cyclohepta[ghi]perylene-2,8(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124709-39-3 | |

| Record name | Shiraiachrome A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-1,5,9-trihydroxy-3,7,11,12-tetramethoxy-5-methyl-5,8a-dihydro-2H-cyclohepta[ghi]perylene-2,8(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.